

An In-Depth Technical Guide to Isofuranodienone: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isofuranodienone*

Cat. No.: *B1232476*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofuranodienone, a naturally occurring germacrane sesquiterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Isofuranodienone**. Detailed spectral data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), are presented to aid in its identification and characterization. Furthermore, this document outlines experimental protocols for the isolation of **Isofuranodienone** from natural sources and for the evaluation of its cytotoxic effects. The guide also delves into the potential signaling pathways through which **Isofuranodienone** may exert its biological effects, drawing comparisons with its well-studied isomer, furanodienone. This compilation of technical information aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Isofuranodienone is a sesquiterpenoid characterized by a 10-membered germacrane ring fused with a furanone moiety. Its systematic IUPAC name is (5Z,9E)-3,6,10-trimethyl-8,11-

dihydro-7H-cyclodeca[b]furan-4-one. The chemical structure and key identifiers are summarized below.

Identifier	Value
Molecular Formula	C15H18O2[1]
Molecular Weight	230.30 g/mol [1]
IUPAC Name	(5Z,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one[1]
CAS Number	24268-42-6[1]
SMILES	<chem>C/C1=C/C(=O)C2=C(C/C(=C/CC1)/C)OC=C2C</chem> [1]
InChI Key	XVOHELPNOXGRBQ-IKVLVDHLSA-N[1]

Physicochemical Properties

Isofuranodienone is a solid at room temperature with a defined melting point. Its lipophilic nature, indicated by the calculated XLogP3 value, suggests moderate solubility in organic solvents and limited solubility in aqueous media. This property is a critical consideration for its formulation and bioavailability in potential therapeutic applications.

Property	Value	Source
Physical Description	Solid	Human Metabolome Database
Melting Point	89.5 - 90.5 °C	Human Metabolome Database
XLogP3-AA	2.9	Computed by XLogP3 3.0

Spectroscopic Data

The structural elucidation of **Isofuranodienone** is confirmed through various spectroscopic techniques. The following tables provide the ¹H and ¹³C NMR spectral data, which are essential for the unambiguous identification of the compound.

¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.15	dd	11.4, 4.1	H-1
2.05	m	H-2 α	
2.09	m	H-2 β	
2.20	m	H-3 α	
2.25	m	H-3 β	
5.84	br s	H-5	
3.03	d	14.5	H-9 α
3.57	d	14.5	H-9 β
7.05	br s	H-12	
2.16	br s	H-13	
1.73	s	H-14	
1.63	s	H-15	

Data sourced from Chokchaisiri et al.[\[2\]](#)

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Carbon Type	Assignment
123.9	CH	C-1
26.1	CH ₂	C-2
36.3	CH ₂	C-3
141.1	C	C-4
129.0	CH	C-5
193.8	C=O	C-6
123.9	C	C-7
161.5	C	C-8
32.8	CH ₂	C-9
134.0	C	C-10
122.1	C	C-11
138.4	CH	C-12
9.5	CH ₃	C-13
22.6	CH ₃	C-14
19.1	CH ₃	C-15

Data sourced from Chokchaisiri et al.[2]

Biological Activities and Potential Therapeutic Applications

Isofuranodienone has demonstrated promising biological activities, particularly in the realm of oncology. Its cytotoxic effects against various cancer cell lines highlight its potential as a lead compound for the development of novel anticancer agents.

Anticancer Activity

Research has shown that **Isofuranodienone** exhibits antiproliferative activity against human breast and prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

Cell Line	Cancer Type	IC50 (μM)
MDA-MB-231	Breast Adenocarcinoma	59
BT-474	Breast Adenocarcinoma	55
PC-3	Prostate Adenocarcinoma	29

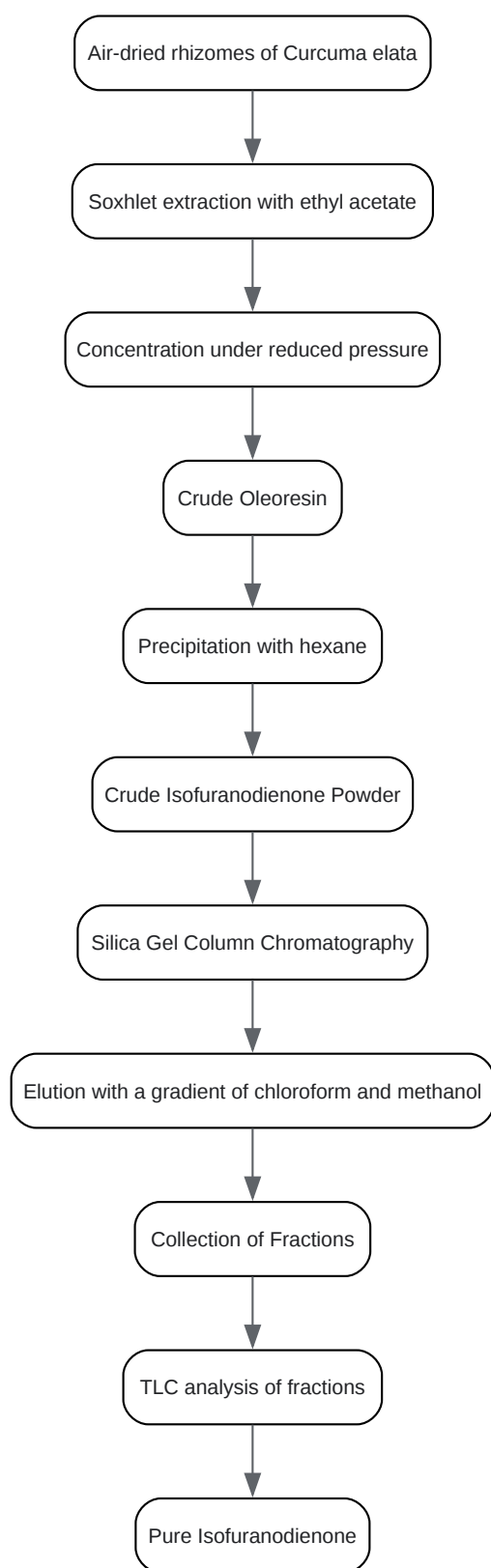
Data from a study on the antiproliferative evaluation of isofuranodiene.[2]

The mechanism of its anticancer action is suggested to involve the induction of apoptosis.[2] However, the therapeutic application of **Isofuranodienone** is currently hampered by its instability and low water solubility.

Experimental Protocols

Isolation of Isofuranodienone from *Curcuma elata*

The following is a general procedure for the extraction and isolation of sesquiterpenoids from *Curcuma* species, which can be adapted for **Isofuranodienone**.



[Click to download full resolution via product page](#)

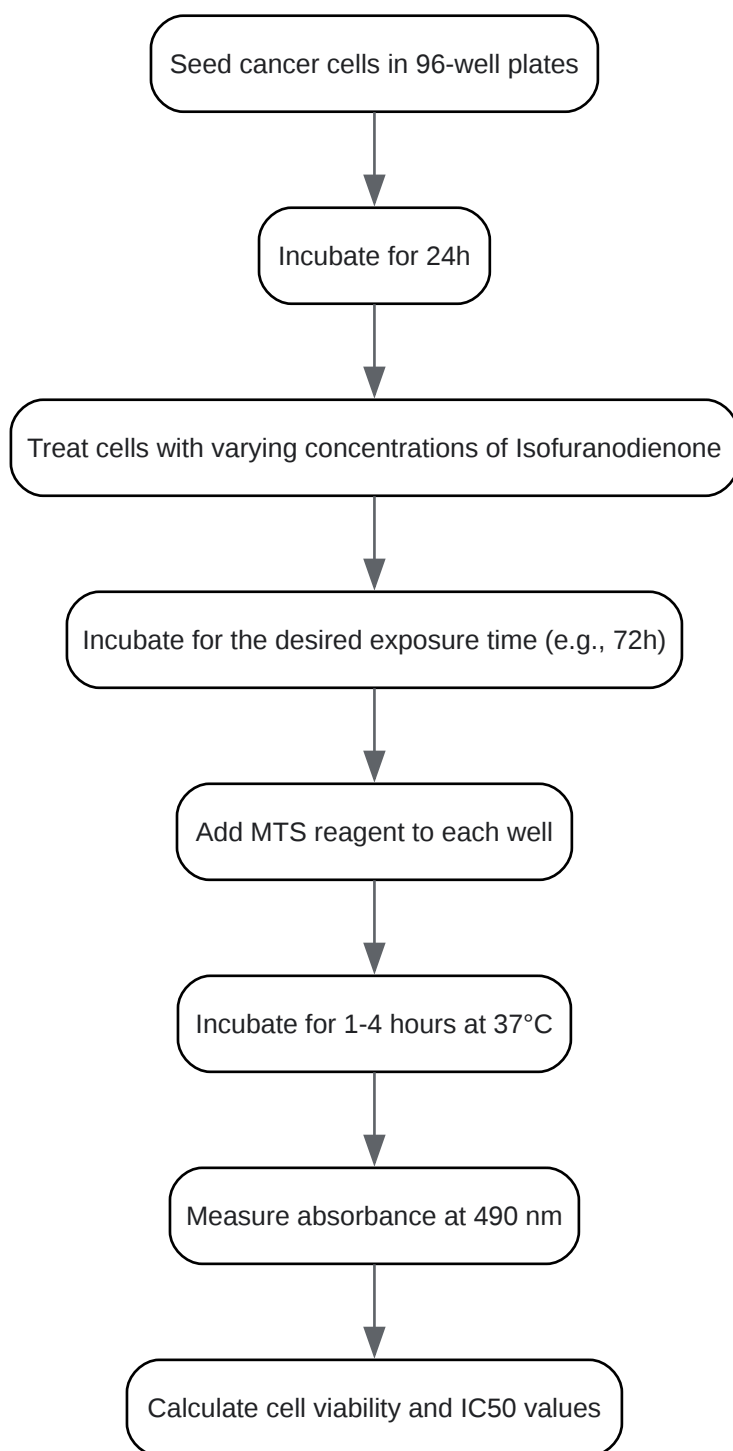
Figure 1. General workflow for the isolation of **Isofuranodienone**.

Procedure:

- **Extraction:** The air-dried and powdered rhizomes of *Curcuma elata* are subjected to Soxhlet extraction using an appropriate solvent such as ethyl acetate or acetone.
- **Concentration:** The resulting extract is concentrated under reduced pressure to yield a crude oleoresin.
- **Precipitation:** The oleoresin is treated with a non-polar solvent like hexane to precipitate the less soluble compounds, including **Isofuranodienone**.
- **Column Chromatography:** The crude precipitate is then subjected to silica gel column chromatography.
- **Elution and Fractionation:** The column is eluted with a gradient solvent system, typically a mixture of chloroform and methanol with increasing polarity, to separate the different components. Fractions are collected sequentially.
- **Analysis and Purification:** The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing **Isofuranodienone**. Fractions with the pure compound are combined and concentrated to yield purified **Isofuranodienone**.

Cell Viability Assay (MTS Assay)

The following is a generalized protocol for determining the cytotoxic effects of **Isofuranodienone** on cancer cell lines using the MTS assay.



[Click to download full resolution via product page](#)

Figure 2. Workflow for the MTS cell viability assay.

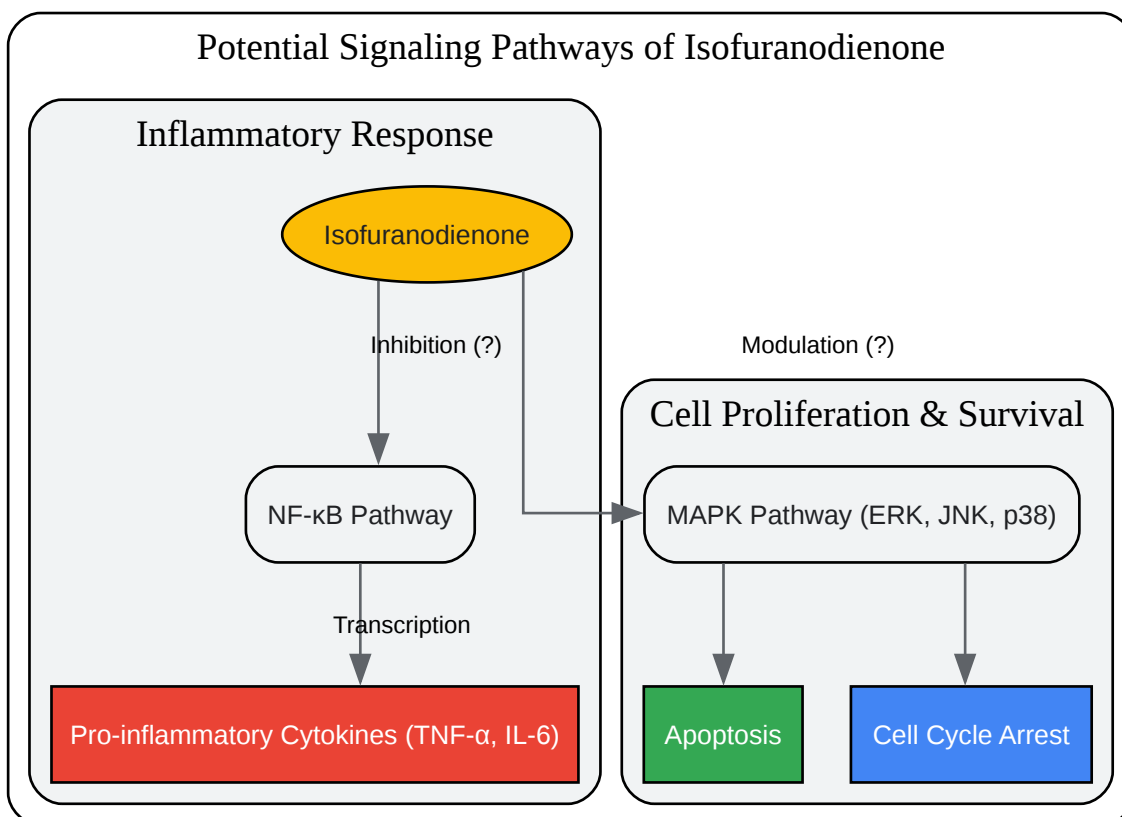
Procedure:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of **Isofuranodienone**. A control group with no treatment and a vehicle control are also included.
- **Incubation:** The plates are incubated for a specific period (e.g., 72 hours) to allow the compound to exert its effects.
- **MTS Reagent Addition:** Following the incubation period, the MTS reagent is added to each well.
- **Final Incubation:** The plates are incubated for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells.
- **Absorbance Measurement:** The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.
- **Data Analysis:** Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Signaling Pathways

The precise signaling pathways modulated by **Isofuranodienone** are still under investigation. However, studies on its closely related isomer, furanodienone, provide valuable insights into potential mechanisms of action. Furanodienone has been shown to exert its anti-inflammatory and anticancer effects through the modulation of key signaling cascades, including the NF-κB and MAPK pathways.

It is plausible that **Isofuranodienone** shares similar mechanisms of action due to its structural similarity to furanodienone. Further research is warranted to elucidate the specific molecular targets and signaling pathways directly affected by **Isofuranodienone**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Isofuranodienone: Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232476#what-is-the-chemical-structure-of-isofuranodienone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com